molecular formula C12H11NO2 B8812267 N-(4-hydroxynaphthalen-1-yl)acetamide CAS No. 85-12-1

N-(4-hydroxynaphthalen-1-yl)acetamide

Cat. No.: B8812267
CAS No.: 85-12-1
M. Wt: 201.22 g/mol
InChI Key: KBJFWKRDRSFIBS-UHFFFAOYSA-N
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Description

N-(4-Hydroxynaphthalen-1-yl)acetamide (CAS: 523-68-2) is an acetamide derivative featuring a naphthalene ring substituted with a hydroxyl group at the 4-position and an acetamide group at the 1-position. Its molecular formula is C₁₃H₁₃NO₂, with a molar mass of 215.25 g/mol . It is structurally related to bioactive acetamides, which are often explored for enzyme inhibition (e.g., monoamine oxidases, cholinesterases) due to their hydrogen-bonding capabilities and planar aromatic systems .

Properties

CAS No.

85-12-1

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

N-(4-hydroxynaphthalen-1-yl)acetamide

InChI

InChI=1S/C12H11NO2/c1-8(14)13-11-6-7-12(15)10-5-3-2-4-9(10)11/h2-7,15H,1H3,(H,13,14)

InChI Key

KBJFWKRDRSFIBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C2=CC=CC=C21)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Acetamides

Compound Name Substituents Molecular Formula Notable Features Reference ID
This compound –OH (4-position), –NHCOCH₃ (1-position) C₁₃H₁₃NO₂ Polar hydroxyl group enhances hydrogen bonding; potential MAO/AChE inhibition
N-(4-Chlorophenyl)-2-(naphthalen-1-yl)acetamide –Cl (4-position, phenyl), –NHCOCH₃ (naphthalene-1-yl) C₁₈H₁₄ClNO Chlorine substituent increases lipophilicity; crystal structure shows C–H∙∙∙O interactions
N-[(2-Hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide –OH (2-position), –CH₃ (4-position, phenyl), –NHCOCH₃ C₂₀H₁₉NO₂ Bulky substituents affect molecular packing; medicinal relevance as amidoalkylnaphthol
2-((5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide Triazole, –Cl (phenoxy), –S– linker C₂₆H₂₀ClN₅O₂S Triazole and sulfur enhance π-π stacking and enzyme binding (e.g., kinase targets)
N-(4-Nitrophenyl)-2-(3-hydroxy-5-methylphenoxy)acetamide (B1) –NO₂ (4-position, phenyl), –O– linker, –CH₃ (5-position) C₁₅H₁₄N₂O₅ Nitro group introduces electron-withdrawing effects; impacts optical properties

Physicochemical and Crystallographic Properties

Table 2: Physical and Crystallographic Data

Compound Name Melting Point (°C) Solubility Crystal System (Space Group) Key Intermolecular Interactions Reference ID
This compound Not reported Moderate in DMSO Not reported Expected O–H∙∙∙N/O hydrogen bonds
N-(4-Chlorophenyl)-2-(naphthalen-1-yl)acetamide 162–164 Low in water Monoclinic (P2₁/c) C–H∙∙∙O, π-π stacking (naphthalene rings)
N-[(2-Hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide 180–182 Insoluble in H₂O Triclinic (P-1) O–H∙∙∙O, N–H∙∙∙O hydrogen bonds
N-(3-Chlorophenyl)-2,2,2-trichloro-acetamide 98–100 High in chloroform Monoclinic (C2/c) Cl∙∙∙Cl halogen bonds

Key Observations :

  • Hydrogen Bonding : The hydroxyl group in this compound facilitates stronger hydrogen bonding compared to chloro or methyl substituents in analogs .
  • Lipophilicity : Chlorine and methyl groups (e.g., in ) increase lipophilicity, reducing aqueous solubility but enhancing membrane permeability.
  • Crystal Packing : Bulky substituents (e.g., triazoles in ) disrupt dense packing, while planar naphthalene systems promote π-π interactions .

Key Insights :

  • Enzyme Inhibition : The hydroxyl group in this compound may enhance binding to MAO-A or AChE via hydrogen bonding, similar to milacemide derivatives .
  • Selectivity : Triazole-linked acetamides (e.g., ) show higher selectivity for MAO-B, while bulkier naphthalene derivatives (e.g., ) are unexplored pharmacologically.
  • Biological Gaps : Many structural analogs lack reported bioactivity data, highlighting a need for targeted studies .

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